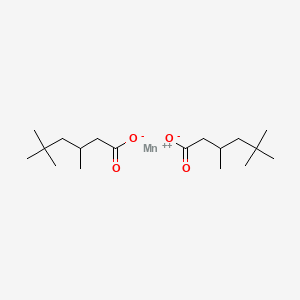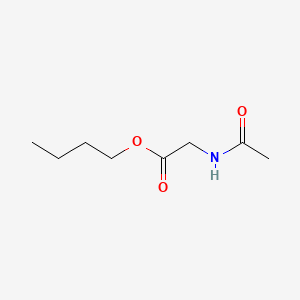
Butyl N-acetylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N-acetylglycinate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is also known as glycine, N-acetyl-, butyl ester. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Butyl N-acetylglycinate can be synthesized through several methods. One common synthetic route involves the esterification of N-acetylglycine with butanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Butyl N-acetylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl N-acetylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a building block in the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Butyl N-acetylglycinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Butyl N-acetylglycinate can be compared with other similar compounds such as:
N-acetylglycine: A simpler analog without the butyl ester group.
Butyl acetate: Another ester with different functional groups and applications.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
2743-44-4 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
butyl 2-acetamidoacetate |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-12-8(11)6-9-7(2)10/h3-6H2,1-2H3,(H,9,10) |
Clave InChI |
IJJLPLVWJYWZKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
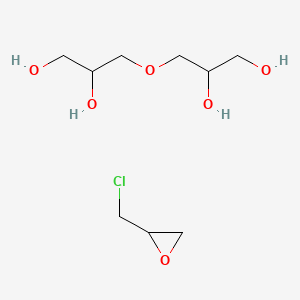
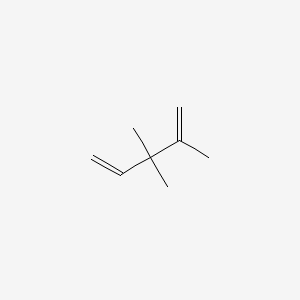
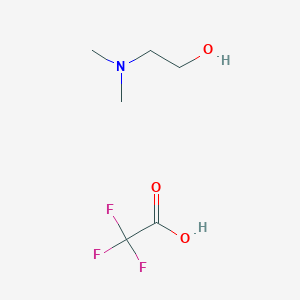
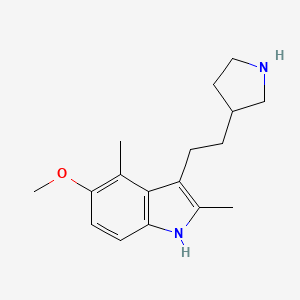

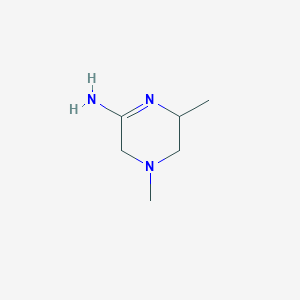
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
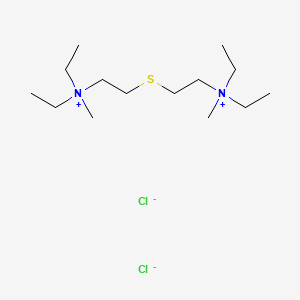
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
